tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDSIJHMSGNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Protected Tranylcypromine Analogs in Medicinal Chemistry
Abstract
The tranylcypromine (TCP) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention beyond its initial application as a monoamine oxidase (MAO) inhibitor.[1] Its rigid, cyclopropylamine framework serves as a crucial pharmacophore for a new generation of therapeutic agents, most notably as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers.[2][3][4][5][6][] The strategic manipulation of the TCP core is paramount for enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis and application of tert-butoxycarbonyl (Boc)-protected tranylcypromine analogs, which serve as pivotal intermediates in the development of novel therapeutics. We will delve into the rationale behind Boc protection, detailed synthetic protocols, and their application in constructing diverse chemical libraries for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective drug candidates.
Introduction: The Rationale for Boc Protection in Tranylcypromine Analog Synthesis
Tranylcypromine, or (±)-trans-2-phenylcyclopropyl-1-amine, possesses a primary amine that is both a key site for biological activity and a highly reactive functional group.[1] In the context of multi-step syntheses aimed at creating analogs with diverse functionalities, this primary amine can interfere with desired chemical transformations. The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in this regard.[8][]
The rationale for employing Boc protection is multifaceted:
-
Inertness: The Boc group is stable under a wide array of reaction conditions, including those involving nucleophiles and bases, allowing for selective modification of other parts of the tranylcypromine scaffold.[10]
-
Mild Deprotection: Its removal is typically achieved under mild acidic conditions, which are often compatible with a variety of other functional groups present in the molecule.[10][11][12][13]
-
Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification by chromatography.
The use of Boc-protected tranylcypromine analogs as building blocks enables a modular approach to library synthesis, where a common intermediate can be diversified in the final steps of a synthetic sequence.
Synthesis of Boc-Protected Tranylcypromine Analogs
The synthesis of Boc-protected tranylcypromine analogs typically begins with a substituted 2-phenylcyclopropanecarboxylic acid, which can be prepared through various established methods. A common and effective route to the Boc-protected amine is the Curtius rearrangement.[14][15]
General Synthetic Workflow
The overall synthetic strategy involves the conversion of a carboxylic acid to an acyl azide, which then undergoes thermal rearrangement to an isocyanate. This isocyanate is subsequently trapped with tert-butanol to yield the desired Boc-protected amine.
Sources
- 1. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 2. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
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tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate supplier and price
An In-Depth Technical Guide to tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate for Advanced Research
Abstract
This technical guide provides an in-depth analysis of tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate, a key building block in modern medicinal chemistry and organic synthesis. The document details its physicochemical properties, commercial availability, and strategic applications, with a focus on its role as a precursor in complex molecule synthesis. A significant portion of this guide is dedicated to a comprehensive, field-proven protocol for the Suzuki-Miyaura cross-coupling reaction, a critical transformation for this molecule. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their synthetic endeavors.
Introduction and Physicochemical Properties
tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research sectors. Its structure is characterized by three key features:
-
A Phenyl Bromide Moiety : This serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
-
A Cyclopropyl Ring : This strained, three-membered ring is a desirable motif in drug design, often imparting conformational rigidity and unique metabolic stability to a parent molecule.
-
A Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group is a stable and easily removable protecting group for the amine, allowing for selective reaction at other parts of the molecule before its deprotection to reveal a primary amine for further functionalization.
These features make the compound an ideal starting material for creating diverse molecular scaffolds and libraries of potential drug candidates.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl N-[2-(4-bromophenyl)cyclopropyl]carbamate | N/A |
| Molecular Formula | C₁₄H₁₈BrNO₂ | [1] |
| Molecular Weight | 312.20 g/mol | [1] |
| CAS Number | 907196-11-6 (for (1S,2R)-isomer) | [2] |
| Physical Form | Solid | |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment |
Note: Properties are for the general structure or closely related isomers. The specific stereochemistry may vary between suppliers.
Commercial Availability and Procurement
The procurement of specialized chemical reagents is a critical first step in any research campaign. tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is available from several specialized chemical suppliers. Pricing is subject to change based on purity, quantity, and market conditions.
Table 2: Supplier and Pricing Information
| Supplier | Product Name | CAS Number | Purity | Price (USD) |
| BLDpharm | tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate | 907196-11-6 | N/A | Inquire |
| Sigma-Aldrich | tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate* | 1032350-06-3 | 97% | ~$48/g |
*Note: The Sigma-Aldrich product is a cyclobutyl analogue, listed to provide a pricing benchmark for a structurally similar compound.
Conceptual Synthetic Workflow
While specific, published syntheses for this exact molecule are proprietary, a logical synthetic route can be conceptualized based on standard organic chemistry principles. The process would likely involve the formation of a cyclopropylamine intermediate followed by protection of the amine with a Boc group.
Caption: Conceptual workflow for the synthesis of the title compound.
Application in Suzuki-Miyaura Cross-Coupling
The most powerful application of this reagent is in the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the aryl bromide of our title compound and an organoboron species (like a boronic acid or ester).
Why this is critical for drug discovery:
-
Molecular Complexity: It allows for the efficient construction of complex biaryl or aryl-heteroaryl scaffolds, which are privileged structures in many approved drugs.
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, making it suitable for late-stage diversification of drug candidates.[5]
-
Reliability: The Suzuki reaction is one of the most robust and well-understood cross-coupling methods in modern synthesis.[3][4]
The reaction proceeds via a well-established catalytic cycle.
Caption: A typical experimental workflow for the Suzuki-Miyaura reaction.
Detailed Protocol:
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.01 mmol, 1 mol%). [4]2. Inerting : Seal the flask and thoroughly purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition : Via syringe, add a degassed solvent mixture, for example, 5 mL of a 1:1 (v/v) mixture of ethanol and water. [4]4. Heating : Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Workup : Once complete, allow the mixture to cool to room temperature. Dilute with 20 mL of deionized water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 20 mL). [4]7. Purification : Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final biaryl product. [4]
Conclusion
tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is a high-value synthetic intermediate whose utility lies in the strategic combination of its three core structural motifs. The aryl bromide provides a reliable handle for sophisticated bond-forming reactions like the Suzuki-Miyaura coupling, while the Boc-protected cyclopropylamine fragment introduces a desirable, conformationally constrained scaffold relevant to modern drug design. The protocols and data presented in this guide offer researchers a robust framework for successfully procuring and employing this compound to accelerate the synthesis of novel and complex molecular architectures.
References
- Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. Benchchem.
- A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. MacMillan Group, Princeton University.
- Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid. Benchchem.
- tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)
- tert-Butyl (1-(4-bromophenyl)cyclobutyl)
- tert-Butyl (2-(2-bromophenyl)cyclopropyl)
- (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
- tert-Butyl carbam
- Synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)
Sources
- 1. tert-Butyl (2-(2-bromophenyl)cyclopropyl)carbamate | C14H18BrNO2 | CID 85178880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 907196-11-6|tert-Butyl ((1S,2R)-2-(4-bromophenyl)cyclopropyl)carbamate|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Reactivity of 4-Bromophenyl Groups in Palladium Catalysis
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of 4-bromophenyl substrates. Instead of a generic overview, we will directly address specific issues you might be facing at the bench, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a 4-bromophenyl derivative is sluggish and gives low yields. I'm using a standard Pd(PPh₃)₄ catalyst. What's the likely issue?
This is a classic problem. While 4-bromophenyl groups are generally considered moderately reactive, several factors can lead to poor performance, especially with catalysts like Pd(PPh₃)₄.
Primary Suspects:
-
Insufficiently Active Catalyst: Pd(PPh₃)₄ is a robust and versatile catalyst, but it's not always the most active, particularly for less reactive aryl bromides. The oxidative addition of the 4-bromophenyl group to the Pd(0) center can be the rate-limiting step.[1]
-
Ligand Dissociation and Catalyst Decomposition: Triphenylphosphine (PPh₃) can dissociate from the palladium center. If the reaction temperature is too high or the conditions are not rigorously oxygen-free, this can lead to the formation of inactive palladium black.[2]
-
Base Incompatibility: The choice and solubility of the base are critical. An inappropriate base may not be strong enough to facilitate the transmetalation step efficiently or may have poor solubility in the reaction solvent.
Troubleshooting Pathway:
-
Switch to a More Active Catalyst System: For challenging Suzuki couplings, consider using more electron-rich and bulky phosphine ligands. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Excellent alternatives include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or ferrocenyl phosphines (e.g., dppf).[3][4][5] These are often used with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Optimize the Base and Solvent:
-
Bases: Instead of carbonates, try stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] The use of aqueous base is often crucial for the efficiency of the transmetalation step.[7]
-
Solvents: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are common choices.[8] Sometimes, a mixture with water is beneficial to dissolve the inorganic base.[9]
-
-
Ensure Rigorous Degassing: Oxygen can oxidize the phosphine ligands and the Pd(0) catalyst, leading to deactivation.[1] Degas your solvents thoroughly using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.
Q2: I'm attempting a Heck reaction between a 4-bromophenyl compound and an alkene, but I'm observing significant amounts of starting material even after prolonged heating. How can I drive the reaction to completion?
The Heck reaction with aryl bromides often requires more forcing conditions than with aryl iodides.[10] The key is to facilitate the oxidative addition and stabilize the catalytic species at higher temperatures.
Potential Issues:
-
Low Reaction Temperature: Aryl bromides are less reactive than aryl iodides in the oxidative addition step, which is often the turnover-limiting step in the Heck catalytic cycle.[11][12]
-
Inappropriate Ligand: Standard phosphine ligands may not be robust enough for the higher temperatures often required for Heck reactions with aryl bromides.
-
Base Selection: The base in a Heck reaction plays a crucial role in regenerating the active Pd(0) catalyst in the final step of the cycle. An unsuitable base can lead to a stalled reaction.
Strategies for Improvement:
-
Increase Reaction Temperature: Many Heck reactions with aryl bromides require temperatures in the range of 100-140 °C.[10] Consider using a higher boiling point solvent like DMF, NMP, or DMA.[9] Microwave irradiation can also be a powerful tool to accelerate the reaction.[13][14]
-
Employ Robust Ligands: For higher temperature applications, consider more thermally stable and electron-rich ligands. N-heterocyclic carbenes (NHCs) are excellent choices for their strong σ-donating ability and thermal stability.[15] Bulky phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ are also effective.[8]
-
Optimize the Base: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[8] In some cases, inorganic bases like sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) can be effective.[8][9]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing Catalyst Deactivation - The "Black Precipitate" Problem
Q: My reaction mixture has turned black, and the reaction has stopped. What is this black solid, and how can I prevent its formation?
The appearance of a black precipitate is a tell-tale sign of the formation of "palladium black," which consists of agglomerated, inactive palladium nanoparticles.[2] This indicates that your catalytically active Pd(0) species has come out of the catalytic cycle and aggregated.
Causality Diagram: Pathways to Palladium Black Formation
Caption: Causes of Palladium Black Formation.
Preventative Protocols:
| Strategy | Experimental Protocol | Rationale |
| Ligand Selection | Switch to bulkier, more electron-rich ligands such as Buchwald-type biaryl phosphines (e.g., RuPhos, SPhos) or N-heterocyclic carbenes (NHCs).[16] | These ligands form more stable complexes with palladium, preventing dissociation and subsequent aggregation.[2] |
| Temperature Control | Run the reaction at the lowest effective temperature. If high temperatures are necessary, use a more robust ligand. | Excessive heat can accelerate the decomposition of the catalyst complex and the sintering of palladium nanoparticles.[2] |
| Atmosphere Control | Ensure all reagents and solvents are thoroughly degassed. Maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction. | Oxygen can oxidize both the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[1] |
| Additive Use | In some cases, the addition of a ligand stabilizer like P(OiPr)₃ can help prevent the precipitation of palladium black.[7] | These additives can help maintain the solubility and stability of the active catalytic species. |
Guide 2: Overcoming Steric Hindrance in Buchwald-Hartwig Amination
Q: I'm trying to couple a bulky secondary amine with a 4-bromophenyl substrate, but the reaction is not proceeding. Is this a steric issue?
Yes, steric hindrance can significantly impede Buchwald-Hartwig amination reactions, particularly with bulky secondary amines or ortho-substituted aryl bromides.[16][17] The reductive elimination step, where the C-N bond is formed, is often highly sensitive to steric bulk around the palladium center.[18]
Experimental Workflow for Optimization:
Caption: Optimization workflow for hindered couplings.
Step-by-Step Optimization Protocol:
-
Ligand Screening is Crucial:
-
Rationale: The ligand's steric and electronic properties directly influence the geometry and reactivity of the palladium center. For sterically demanding couplings, ligands that promote reductive elimination are key.
-
Recommendation: Screen a panel of bulky, electron-rich biaryl phosphine ligands. Start with ligands known to be effective for challenging couplings, such as t-BuBrettPhos or TrixiePhos .[16] These ligands create a bulky coordination sphere that can facilitate the otherwise difficult C-N bond formation.
-
-
Base Selection:
-
Rationale: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile.
-
Recommendation: Use strong bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[16] These bases are effective at promoting the formation of the palladium-amido complex, a key intermediate.[18]
-
-
Solvent Choice:
-
Rationale: The solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates.
-
Recommendation: Aprotic, non-coordinating solvents like toluene or 1,4-dioxane are generally preferred for Buchwald-Hartwig aminations.[16]
-
Comparative Table: Ligand Performance in Hindered Couplings
| Ligand | General Class | Key Feature for Hindered Substrates | Typical Performance |
| PPh₃ | Monodentate Phosphine | Less effective | Poor to moderate yields |
| dppf | Ferrocenyl Phosphine | Bidentate, good for many couplings | Moderate to good, may struggle with extreme steric bulk |
| XPhos | Biaryl Phosphine | Bulky and electron-rich | Good to excellent |
| t-BuBrettPhos | Biaryl Phosphine | Extremely bulky, designed for challenging couplings | Often the best choice for highly hindered substrates |
Guide 3: The Unreactive 4-Bromophenyl Group in Sonogashira Couplings
Q: My Sonogashira coupling with a 4-bromophenyl substrate is not working, even with a standard Pd/Cu catalyst system. What should I try next?
The Sonogashira coupling of aryl bromides is significantly more challenging than that of aryl iodides.[12][19] The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step and typically requires higher temperatures.[4]
Key Optimization Parameters:
-
Elevated Temperature: Don't be afraid to increase the heat. Reactions with aryl bromides often require temperatures of 80-120 °C.[4][13] A sealed tube or microwave reactor can be beneficial.
-
Ligand Choice: While PPh₃ is common, more electron-rich and bulky ligands can accelerate the oxidative addition. Consider using dppf or employing a copper-free protocol with a ligand like SPhos.[4]
-
Solvent and Base System: The traditional use of an amine as both the base and solvent (e.g., triethylamine, diisopropylamine) is often effective.[4][8] For substrates with poor solubility, a co-solvent like THF or DMF can be added.[4]
-
Copper-Free Conditions: The copper co-catalyst can sometimes lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). If you observe significant amounts of this byproduct, consider a copper-free Sonogashira protocol. These typically rely on more advanced palladium/ligand systems and often use a base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or dioxane.
Protocol: Copper-Free Sonogashira for Aryl Bromides
-
Reaction Setup: To an oven-dried Schlenk tube under argon, add the 4-bromophenyl substrate (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand like SPhos (4-10 mol%).
-
Add Base and Solvent: Add a strong inorganic base such as K₃PO₄ (2.0 eq.) and degassed 1,4-dioxane.
-
Reaction: Heat the mixture to 100-110 °C and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify by column chromatography.
This guide provides a starting point for troubleshooting common issues with 4-bromophenyl substrates in palladium catalysis. Remember that each substrate is unique, and a systematic, multi-variable optimization approach is often the key to success.
References
-
Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]
-
Foley, A. M., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis, 10(1), 534-543. [Link]
-
Török, B., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Reaction Kinetics, Mechanisms and Catalysis, 118(1), 165-176. [Link]
-
Foley, A. M., et al. (2020). Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. ACS Catalysis. [Link]
-
Ghaffari, B., et al. (2021). Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. Journal of the American Chemical Society, 143(3), 1568-1574. [Link]
-
Malik, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes, 8(10), 1342. [Link]
-
Murata, M., Shimazaki, R., Watanabe, S., & Masuda, Y. (2001). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Synthesis, 2001(14), 2231-2233. [Link]
-
Lee, C. H., et al. (2010). Palladium-Catalyzed C−H Functionalization of Heteroarenes with Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 75(19), 6725-6734. [Link]
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Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
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Al-Masri, H. A., & El-Atawy, M. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4615. [Link]
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Basavaraju, B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
ResearchGate. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]
-
Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84. [Link]
-
Al-Hadedi, A. A. M., et al. (2018). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 23(10), 2603. [Link]
-
Le-Criq, A. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Kondolff, I., Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron, 60(17), 3813-3818. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zubair, M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 24(1), 123. [Link]
-
ResearchGate. (2018). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Liu, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]
-
Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Guidi, M., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1419409. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
-
Szczerbiński, J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18037-18047. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of enamides with sterically hindered α-bromocarbonyls. Chemical Communications (RSC Publishing). [Link]
-
National Center for Biotechnology Information. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
PubMed. (2002). Air stable, sterically hindered ferrocenyl dialkylphosphines for palladium-catalyzed C[bond]C, C[bond]N, and C[bond]O bond-forming cross-couplings. PubMed. [Link]
-
ResearchGate. (n.d.). Possible steric hindrance of Pd‐nanoparticles by (a) 3‐aminophenylboronic acid or (b) guanidyl‐ligand ADHP. ResearchGate. [Link]
-
LOCKSS. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS Majid M. Heravi and Azadeh Fa. LOCKSS. [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. [Link]
-
Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341. [Link]
-
Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning. [Link]
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- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Navigating the Challenges of Hygroscopic Deprotected 4-Bromo-Tranylcypromine Salts
Welcome to the technical support center for handling deprotected 4-bromo-tranylcypromine salts. This guide is designed for researchers, scientists, and drug development professionals who are working with this hygroscopic compound. The inherent moisture sensitivity of this and similar active pharmaceutical ingredients (APIs) can present significant challenges during experimentation, from inaccurate measurements to compromised sample stability.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the practical issues you may encounter.
The information herein is grounded in established principles of handling hygroscopic materials and aims to equip you with the knowledge to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My vial of deprotected 4-bromo-tranylcypromine salt appears clumpy and difficult to handle. What is causing this and how can I mitigate it?
A1: The clumping you are observing is a classic sign of moisture absorption by a hygroscopic solid.[2] Deprotected 4-bromo-tranylcypromine, particularly in its salt form (e.g., hydrochloride or sulfate), has a high affinity for atmospheric water.[3] When exposed to ambient air, the powder absorbs water vapor, leading to physical changes such as caking, which can impede accurate weighing and dispensing.[2][4]
Causality: The presence of polar functional groups in the molecule and the ionic nature of the salt form contribute to its hygroscopicity. These features readily form hydrogen bonds with water molecules from the air.[3]
Troubleshooting Steps:
-
Immediate Action: If you observe clumping, it is crucial to minimize further moisture exposure. Tightly reseal the container and consider storing it in a desiccator with a fresh desiccant.[2]
-
Prevention: The best approach is preventative. Always handle the compound in a controlled environment, such as a glove box with a dry nitrogen or argon atmosphere.[5][6] If a glove box is unavailable, work quickly and in the driest possible conditions.
-
Drying a Clumped Sample: If the material has already absorbed a significant amount of moisture, it may be possible to dry it under a high vacuum. However, be cautious as this can sometimes lead to changes in the solid-state form of the material. It is advisable to first test this on a small, non-critical portion of the sample.
Q2: I'm struggling to obtain a consistent weight for my 4-bromo-tranylcypromine salt. The reading on the analytical balance keeps increasing. What's happening?
A2: A continuously increasing weight on an analytical balance is a tell-tale sign of a hygroscopic sample actively absorbing moisture from the air.[7] This is a significant issue as it prevents accurate determination of the mass, leading to errors in solution concentration and subsequent experimental results.
Causality: The sample is pulling water from the atmosphere, and the balance is sensitive enough to detect this continuous mass gain.[7]
Troubleshooting and Best Practices for Weighing:
-
Controlled Environment: The most reliable method is to weigh the sample inside a glove box with a controlled, low-humidity atmosphere.[8]
-
Rapid Weighing: If a glove box is not accessible, minimize the sample's exposure time to the open air. Have all your weighing materials (weighing paper or boat, spatula) ready before opening the sample container.
-
Weighing by Difference: This is a highly recommended technique for hygroscopic solids.[7]
-
Tightly cap the vial containing the 4-bromo-tranylcypromine salt and place it on the tared balance. Record the initial weight.
-
Remove the vial from the balance and quickly transfer an approximate amount of the solid to your receiving vessel (e.g., a flask for solution preparation).
-
Immediately recap the original vial and re-weigh it.
-
The difference between the initial and final weights of the vial is the accurate mass of the transferred solid.
-
-
Use Appropriate Weighing Vessels: Employing a narrow-necked container or a weighing bottle with a lid can help reduce the surface area exposed to the atmosphere.[7]
Q3: I've prepared a stock solution of 4-bromo-tranylcypromine salt, but the concentration seems to be lower than expected in my assays. Could this be related to its hygroscopicity?
A3: Absolutely. If you weighed the hygroscopic solid without accounting for its water content, the actual mass of the active compound will be less than the weighed mass. This is because a portion of the weight is from the absorbed water.[9] This will result in a stock solution with a lower-than-calculated concentration.
Causality: The hygroscopic nature of the salt means that the "powder" you are weighing is a mixture of the 4-bromo-tranylcypromine salt and water.
Workflow for Accurate Solution Preparation:
Caption: Logical flow from identifying the problem of hygroscopicity to implementing solutions for reliable results.
By understanding the principles behind the hygroscopic nature of deprotected 4-bromo-tranylcypromine salts and implementing these best practices and protocols, researchers can significantly improve the accuracy, reliability, and reproducibility of their experiments.
References
- Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences, 97(3), 1047-59.
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). MDPI.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
- 3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra.
- Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower.
- Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (2006, May 22). Semantic Scholar.
- Hygroscopicity: Significance and symbolism. (2026, January 16). ScienceDirect.
- Water Sensitive Chemicals. (n.d.). Environment, Health & Safety, University of California, Berkeley.
- The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. (n.d.).
- Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20).
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
- The Do's and Don'ts of Laboratory Balances. (2023, April 14). Labcompare.com.
- Tips & Tricks: Weighing. (n.d.). Department of Chemistry, University of Rochester.
- Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich.
- Unveiling of Hygroscopicity Evaluation for Drug Formul
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.).
- Storing/handling moisture sensitive chemicals outside of the glovebox? (2023, January 14). Reddit.
- Weighing the Right Way with Labor
- How to Store Reagents. (n.d.). Department of Chemistry, University of Rochester.
- How to weigh a higroscopic substance. (2008, October 20).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 28). Pharma Excipients.
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments.
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). European Pharmaceutical Review.
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- 8. Tips & Tricks [chem.rochester.edu]
- 9. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]
Technical Support Center: Chiral Resolution of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
Welcome to the technical support center for the chiral resolution of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this specific chiral amine. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.
The separation of enantiomers is a critical step in the development of many pharmaceuticals, as often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or even cause adverse effects.[1][2] The classical method of diastereomeric salt formation remains a robust and scalable technique for achieving this separation.[3][4] This guide will focus on the practical application of this method to tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the chiral resolution of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
Question 1: I am not observing any crystal formation after adding the chiral resolving agent. What are the likely causes and how can I induce crystallization?
Answer:
The absence of crystallization is a common issue and can stem from several factors related to solubility and supersaturation.
-
Solvent System is Too Solubilizing: The diastereomeric salts formed may be too soluble in the chosen solvent, preventing them from precipitating.[5] The bulky tert-butyl and 4-bromophenyl groups on your target molecule suggest that a moderately polar solvent or a solvent mixture might be necessary.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with a range of solvents with varying polarities. Start with common solvents like methanol, ethanol, isopropanol, or acetone. You can also try solvent mixtures, such as methanol/water or ethanol/hexane, to fine-tune the solubility.[6]
-
Solvent Volume Reduction: Carefully concentrate the solution by slow evaporation of the solvent under reduced pressure. This will increase the concentration of the diastereomeric salts and may induce crystallization.
-
Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the diastereomeric salts are insoluble) to the solution. For example, if your salts are dissolved in methanol, slowly add a non-polar solvent like hexane or toluene.
-
-
-
Insufficient Supersaturation: Crystallization requires a supersaturated solution.[5]
-
Troubleshooting Steps:
-
Cooling: Slowly cool the solution. The solubility of most diastereomeric salts decreases at lower temperatures. A controlled cooling profile is often more effective than rapid cooling.[5]
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, add it to the supersaturated solution to induce crystallization.[7][] If not, you can try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
-
Question 2: I have obtained crystals, but the enantiomeric excess (ee) of the desired enantiomer is low after liberation from the salt. How can I improve the enantiomeric purity?
Answer:
Low enantiomeric excess indicates that the crystallization process did not effectively differentiate between the two diastereomeric salts.
-
Resolving Agent Selection: The choice of resolving agent is critical for achieving high diastereoselectivity.[3][5] For a primary amine like yours, common chiral acids are good starting points.
-
Troubleshooting Steps:
-
Screen Different Resolving Agents: If you are using (+)-tartaric acid and getting poor results, try other commercially available chiral acids such as (-)-tartaric acid, (+)-camphor-10-sulfonic acid, or a derivative of mandelic acid.[9] The rigid structure of some resolving agents can lead to better crystal packing and higher diastereoselectivity.[3]
-
Stoichiometry: The molar ratio of the racemic amine to the resolving agent can significantly impact the purity of the crystallized salt.[5] While a 1:1 ratio is a common starting point, it's worth investigating substoichiometric amounts of the resolving agent (e.g., 0.5-0.6 equivalents).
-
-
-
Crystallization Conditions: The kinetics of crystallization play a major role in purity.
-
Troubleshooting Steps:
-
Slower Crystallization: Allow the crystals to form more slowly by reducing the rate of cooling or by using a solvent system in which the salts are slightly more soluble. Rapid crystallization can lead to the inclusion of the more soluble diastereomer in the crystal lattice.
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained diastereomeric salt from the same or a different solvent system can significantly enhance the enantiomeric purity.
-
-
Question 3: The yield of the resolved enantiomer is very low. What strategies can I employ to increase the recovery?
Answer:
A low yield can be a significant bottleneck. The theoretical maximum yield for a classical resolution is 50% for each enantiomer.[10]
-
Incomplete Precipitation: The desired diastereomeric salt may have some residual solubility in the mother liquor.
-
Troubleshooting Steps:
-
Optimize Solvent and Temperature: Re-evaluate your solvent and temperature conditions to minimize the solubility of the desired diastereomeric salt while keeping the undesired one in solution.[5]
-
Isolate from Mother Liquor: The more soluble diastereomer remains in the mother liquor. You can isolate this enantiomer by evaporating the solvent, liberating the free amine, and then attempting a resolution with the opposite enantiomer of the resolving agent.
-
-
-
Recycling the Unwanted Enantiomer: To overcome the 50% theoretical yield limitation, you can racemize and recycle the unwanted enantiomer.
-
Advanced Strategy:
-
Isolate the unwanted enantiomer from the mother liquor.
-
Develop a racemization protocol for your tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate. This often involves heating under basic or acidic conditions, though care must be taken to avoid decomposition.[11]
-
Once racemized, this material can be reintroduced into the chiral resolution process, thereby increasing the overall yield of the desired enantiomer.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution by diastereomeric salt formation?
A1: Chiral resolution through diastereomeric salt formation is based on the reaction of a racemic mixture of a base (in this case, your primary amine) with an enantiomerically pure acid (the resolving agent).[3] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different physicochemical properties, most notably their solubility in a given solvent.[1][3] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomeric salt crystallizes preferentially.[3]
Q2: Which chiral resolving agent should I start with for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate?
A2: For resolving primary amines, tartaric acid is a versatile, cost-effective, and well-documented choice.[3] Its availability in both enantiomeric forms, (+)-tartaric acid and (-)-tartaric acid, provides flexibility. Given the structural features of your compound, starting with either (+)- or (-)-tartaric acid is a logical first step.
Q3: How do I determine the enantiomeric excess (ee) of my resolved amine?
A3: Several analytical techniques can be used to determine the enantiomeric excess.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. It requires a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation of enantiomers by NMR.[14][15] The signals for the two enantiomers will appear at different chemical shifts, and the ratio of their integration gives the ee.[14]
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used for volatile and thermally stable compounds.[16]
Q4: How do I liberate the free amine from the diastereomeric salt?
A4: After separating the desired diastereomeric salt by filtration, the optically pure amine can be recovered by treatment with a base.[3] The salt is typically dissolved or suspended in water or a biphasic system (e.g., water and dichloromethane), and a base such as sodium hydroxide or sodium carbonate is added to neutralize the chiral acid. The free amine can then be extracted into an organic solvent.
Experimental Protocol: Chiral Resolution of (±)-tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
This is a generalized starting protocol and may require optimization for your specific setup and desired purity.
Materials:
-
Racemic tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
-
(+)-Tartaric acid (or other suitable chiral resolving agent)
-
Methanol (or other appropriate solvent)
-
2M Sodium Hydroxide solution
-
Dichloromethane (or other suitable organic extraction solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
Part 1: Diastereomeric Salt Formation
-
In a flask, dissolve 1.0 equivalent of racemic tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5-1.0 equivalents of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the solution to cool slowly to room temperature. If no crystals form, you may need to cool it further in an ice bath or a refrigerator.
-
Once crystals have formed, allow the mixture to stand for several hours to ensure complete crystallization.
Part 2: Isolation of the Diastereomeric Salt
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Part 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in a mixture of water and dichloromethane.
-
Add 2M sodium hydroxide solution dropwise with vigorous stirring until the aqueous layer is basic (pH > 10).
-
Separate the organic layer.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the enantiomerically enriched tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
Part 4: Determination of Enantiomeric Excess
-
Analyze the product by a suitable method (e.g., chiral HPLC) to determine the enantiomeric excess.
Quantitative Data Summary
| Parameter | Target Value/Range | Notes |
| Molar Ratio (Amine:Resolving Agent) | 1:0.5 to 1:1 | Start with a 1:1 ratio and optimize if necessary.[5] |
| Crystallization Temperature | 0 °C to Room Temperature | A slow, controlled cooling profile is recommended.[5] |
| Theoretical Maximum Yield | 50% | For a single resolution without recycling.[10] |
| Target Enantiomeric Excess (ee) | >98% | May require one or more recrystallizations. |
Visualizing the Workflow
Caption: Workflow for the chiral resolution of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
References
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid - Benchchem.
- 394e Chiral Resolution Via Diastereomeric Salt Crystallization.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- Population Balance Modeling of Diastereomeric Salt Resolution | Crystal Growth & Design.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines.
- Troubleshooting low yields in diastereomeric salt formation - Benchchem.
- Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs.
- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - RSC Publishing.
- Chiral Resolution and Separation Services - BOC Sciences.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
- Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC.
- 13.9: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Determination of enantiomeric excess.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts.
Sources
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- 2. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. uma.es [uma.es]
- 14. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Determination of enantiomeric excess [ch.ic.ac.uk]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Interpretation of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate Isomers
Introduction
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous determination of molecular structure, including stereochemistry, is a non-negotiable cornerstone of regulatory approval and therapeutic efficacy. Diastereomers, while possessing identical connectivity, often exhibit profoundly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating such subtle, yet critical, three-dimensional arrangements.
This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of the cis and trans isomers of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate. We will dissect the spectral signatures of each component of the molecule, focusing on the diagnostic coupling constants within the cyclopropane ring that serve as the definitive arbiters of their relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
The Decisive Role of Vicinal Coupling in Cyclopropanes
The rigid, strained three-membered ring of cyclopropane derivatives imposes strict geometric constraints on the dihedral angles between adjacent protons. This geometric rigidity is the foundation for their stereochemical assignment via ¹H NMR. The magnitude of the vicinal coupling constant (³J), which describes the interaction between protons on adjacent carbons, is highly dependent on the dihedral angle between them, a relationship famously described by the Karplus equation.
For 1,2-disubstituted cyclopropanes, this principle manifests as a reliable and significant difference between the coupling constants of cis and trans protons:
-
³Jcis: Protons on the same face of the ring typically exhibit a larger coupling constant, generally in the range of 7-13 Hz.[1]
-
³Jtrans: Protons on opposite faces of the ring have a smaller coupling constant, typically falling between 2-9 Hz.[1][2]
This empirical rule is the primary tool for distinguishing the diastereomers of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
Predicted ¹H NMR Spectral Analysis
Let us deconstruct the molecule into its primary spin systems to predict the ¹H NMR spectrum for each isomer.
1. The Aromatic Region (p-Bromophenyl Group): The para-substituted phenyl ring will produce a characteristic AA'BB' system, which at most spectrometers will appear as two distinct doublets.
-
HAr (ortho to Br): These two protons will appear as a doublet around δ 7.40-7.50 ppm.
-
HAr (meta to Br): These two protons, ortho to the cyclopropyl ring, will appear as a second doublet, typically slightly upfield, around δ 7.10-7.20 ppm. The coupling constant between these adjacent aromatic protons (³Jortho) is typically around 8 Hz. This pattern will be nearly identical for both cis and trans isomers.
2. The Aliphatic Region (tert-Butyl Carbamate Group):
-
tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will manifest as a sharp, intense singlet at approximately δ 1.4-1.5 ppm.[3][4] This signal is a reliable indicator of the Boc-protecting group but offers no stereochemical information.
-
Amide Proton (NH): The carbamate proton typically appears as a broad singlet, often in the range of δ 4.9-5.5 ppm. Its chemical shift can be highly dependent on solvent and concentration. It may exhibit coupling to the adjacent cyclopropyl proton (H1).
3. The Cyclopropyl Region: The Zone of Distinction This is the most information-rich region of the spectrum. The three cyclopropyl protons (labeled H1, H2, and H3/H3' as shown below) form a complex, coupled spin system. The key differentiator is the coupling constant between H1 and H2.

trans-Isomer Analysis:
-
H1 (CH-NHBoc): This proton is trans to H2. It is also coupled to the two geminal protons, H3 and H3'. We expect a complex multiplet for H1, likely a doublet of doublets of doublets (ddd). The key feature will be a small ³Jtrans coupling to H2 (2-7 Hz).
-
H2 (CH-Ar): This proton is trans to H1. It is also coupled to H3 and H3'. We expect a complex multiplet for H2, also featuring the small ³Jtrans coupling to H1. Due to the deshielding effect of the aromatic ring, H2 is expected to be the most downfield of the cyclopropyl protons.
-
H3/H3' (CH₂): These two geminal protons are diastereotopic. They will have different chemical shifts and will be coupled to each other (²Jgeminal, typically negative but the magnitude is observed) and to both H1 and H2. They will appear as two separate complex multiplets in the most upfield region of the cyclopropyl signals.
cis-Isomer Analysis:
-
H1 (CH-NHBoc): This proton is cis to H2. The multiplet for H1 will be distinguished by a large ³Jcis coupling to H2 (7-13 Hz).
-
H2 (CH-Ar): Similarly, the multiplet for H2 will exhibit the large ³Jcis coupling to H1, providing definitive confirmation of the cis stereochemistry.
-
H3/H3' (CH₂): The signals for these protons will again be complex multiplets, but their coupling to H1 and H2 will reflect the different geometric arrangement compared to the trans isomer.
Comparative Data Summary
The table below summarizes the anticipated ¹H NMR data for the key diagnostic protons in both isomers.
| Proton Assignment | Isomer | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Coupling Constant (Hz) |
| t-Bu | cis & trans | ~ 1.45 | s | 9H | N/A |
| HAr | cis & trans | ~ 7.10-7.50 | d, d | 4H | ³Jortho ≈ 8 Hz |
| NH | cis & trans | ~ 4.9-5.5 | br s | 1H | N/A |
| H1 (CH-NHBoc) | trans | ~ 2.5-2.9 | m | 1H | ³J1,2 (trans) ≈ 2-7 |
| H2 (CH-Ar) | trans | ~ 2.8-3.2 | m | 1H | ³J1,2 (trans) ≈ 2-7 |
| H1 (CH-NHBoc) | cis | ~ 2.6-3.0 | m | 1H | ³J1,2 (cis) ≈ 7-13 |
| H2 (CH-Ar) | cis | ~ 2.9-3.3 | m | 1H | ³J1,2 (cis) ≈ 7-13 |
| H3, H3' (CH₂) | cis & trans | ~ 1.0-1.8 | m | 2H | N/A (complex) |
Visualization of Key Coupling Interactions
The following diagrams illustrate the crucial through-bond coupling relationships that differentiate the cis and trans isomers.
Experimental Protocol: High-Resolution ¹H NMR Acquisition
To ensure the accurate determination of coupling constants, a high-resolution spectrum is essential.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the carbamate sample.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often suitable for these compounds.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing to 0.00 ppm is required.
- Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. Instrument Setup & Acquisition:
- Spectrometer: A spectrometer with a field strength of 400 MHz or higher is strongly recommended to resolve the complex multiplets of the cyclopropyl protons.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- Acquisition Parameters:
- Pulse Program: A standard single-pulse (zg30) sequence is appropriate.
- Acquisition Time (AQ): ≥ 3.0 seconds to ensure high resolution.
- Relaxation Delay (D1): 2-5 seconds to allow for full spin relaxation.
- Number of Scans (NS): 16 to 64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A typical range of -2 to 12 ppm is sufficient.
3. Data Processing:
- Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
- Perform Fourier transformation, followed by phase and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak or TMS.
- Integrate all signals and analyze the multiplicities and coupling constants of the cyclopropyl region in detail.
Protocol Validation and Advanced Methods
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is the gold standard for confirming proton-proton coupling networks. It will show cross-peaks between all coupled protons in the cyclopropyl ring (H1↔H2, H1↔H3/H3', H2↔H3/H3'). This experiment is invaluable for tracing the connectivity and confirming which protons are adjacent, greatly aiding the analysis of the complex multiplets.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): For the cis isomer, a through-space NOE correlation should be observable between H1 and H2 due to their spatial proximity on the same face of the ring. Conversely, this cross-peak would be absent in the trans isomer, providing an orthogonal method for structural confirmation.
References
- Ellis, P. D., & Maciel, G. E. (n.d.). Molecular orbital calculations of hydrogen-hydrogen coupling constants in substituted cyclopropanes.
- Hutton, H. M., & Schaefer, T. (1963). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 41.
- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.
- Royal Society of Chemistry. (2018). Supporting Information.
- Kaila, V. R. (n.d.). ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to the NMR Characterization of cis- and trans-1-iodo-2-methylcyclopropane.
- Hutton, H. M., & Schaefer, T. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate.
- BenchChem. (n.d.). Analysis of tert-Butyl (3-aminopropyl)carbamate and Alternatives using ¹H NMR Spectroscopy: A Comparative Guide.
- Canadian Science Publishing. (n.d.). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES.
- Roberts, J. D. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. DTIC.
Sources
HPLC retention time comparison of cis vs trans (2-(4-bromophenyl)cyclopropyl)carbamate
Executive Summary
For researchers synthesizing or analyzing (2-(4-bromophenyl)cyclopropyl)carbamate, distinguishing between the cis and trans diastereomers is a critical quality attribute. The trans-isomer is the thermodynamically stable product and typically exhibits greater retention on C18 stationary phases due to a larger hydrophobic footprint. The cis-isomer, often a kinetic impurity or specific synthetic target, generally elutes earlier on reverse-phase (RP) systems due to a larger net dipole moment and reduced effective surface area for hydrophobic interaction.
Chemical Basis of Separation
To develop a robust method, one must understand the molecular "why" behind the separation. The separation of these diastereomers is driven by the distinct spatial arrangement of the 4-bromophenyl group relative to the carbamate moiety across the rigid cyclopropane ring.
-
Steric Footprint & Hydrophobicity:
-
Trans-Isomer: The substituents are on opposite faces of the ring. This creates a more linear, "extended" conformation. On a C18 surface, this allows for maximum contact area between the molecule and the alkyl chains, resulting in stronger van der Waals forces and longer retention times .
-
Cis-Isomer: The substituents share the same face. This creates a "kinked" or "clumped" 3D structure. The steric crowding prevents the molecule from lying flat against the stationary phase, reducing the hydrophobic interaction energy and leading to earlier elution .
-
-
Dipole Moment:
-
The cis-isomer typically possesses a larger net dipole moment because the polar carbamate and the polarizable bromophenyl ring vectors are not opposed. This increases its affinity for the polar mobile phase relative to the trans-isomer.
-
Visualizing the Interaction Mechanism
Figure 1: Mechanistic difference in retention. The trans-isomer's planar geometry maximizes interaction with the C18 phase.
Experimental Methodology
This protocol is designed to be self-validating . It includes an orthogonality check (Phenyl-Hexyl column) to confirm peak identity if standards are unavailable.
Primary Method: C18 Reverse Phase
-
Objective: General purity profiling and diastereomer ratio determination.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Why: The 3.5 µm particle size offers a balance between backpressure and resolution (
) sufficient for diastereomers ( ).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
for non-MS applications). -
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0–2 min: 30% B (Isocratic hold to stack peaks)
-
2–15 min: 30%
85% B (Linear gradient) -
15–18 min: 85% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the bromophenyl chromophore).
-
Temperature: 30°C (Control is vital; higher temps may merge peaks).
Secondary Method: Phenyl-Hexyl (Orthogonality Check)
-
Objective: Enhanced selectivity via
interactions. -
Logic: The bromophenyl ring interacts strongly with the phenyl ligands on the column. This can sometimes invert elution order or significantly widen the resolution between the cis and trans forms compared to C18.
Comparative Results & Performance
The following data represents typical performance metrics for 1,2-disubstituted phenylcyclopropanes.
Table 1: Retention & Resolution Comparison
| Parameter | Cis-Isomer | Trans-Isomer | Performance Note |
| Elution Order (C18) | First ( | Second ( | Consistent with hydrophobic theory. |
| Elution Order (Phenyl) | First | Second | Gap often widens due to |
| Thermodynamic Stability | Lower (Kinetic Product) | Higher (Thermodynamic) | Trans is usually the major product in non-stereoselective synthesis. |
| UV Response (254 nm) | Similar | Similar | Molar extinction coefficients ( |
| Peak Shape | Often slightly broader | Sharper | Cis forms may show tailing due to secondary polar interactions. |
Interpretation of Data
-
Resolution (
): Expect an on optimized C18 gradients. If , lower the gradient slope or switch to methanol (MeOH) to change selectivity. -
Identification without Standards:
-
Synthesize the mixture.
-
Subject a small aliquot to thermodynamic equilibration (heat with base, if the carbamate is stable, or radical isomerisation conditions).
-
The peak that grows or remains dominant is the trans-isomer .
-
Method Optimization Workflow
Use this decision tree to troubleshoot separation issues or optimize for specific impurities.
Figure 2: Step-by-step optimization strategy for diastereomer separation.
References
-
Mechanism of Stereoisomer Separation
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Isomer Separation).
-
-
Thermodynamics of Cyclopropanes
-
Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. (Establishes trans stability in 1,2-disubstituted systems).
-
-
Analogous Separation (Tranylcypromine)
-
Haginaka, J., & Wakai, J. (1990). Liquid chromatographic separation of the enantiomers of 2-phenylcyclopropylamine. Journal of Chromatography A, 515, 585-589. (Demonstrates elution behavior of phenyl-cyclopropyl amines).
-
-
Phenyl-Hexyl Selectivity
-
Croes, K., et al. (2005). Evaluation of the selectivity of phenyl-type stationary phases for the analysis of aromatic compounds. Journal of Chromatography A, 1098(1-2), 123-130.
-
Sources
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Boc-Protected Bromophenyl Cyclopropylamine
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's behavior under mass spectrometric conditions is paramount for unequivocal identification, metabolite profiling, and quality control. This guide delves into the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate, a compound featuring a confluence of functionalities—a labile Boc-protecting group, a halogenated aromatic system, and a strained cyclopropyl ring—that give rise to a rich and informative fragmentation spectrum.
This document provides a detailed analysis of the expected fragmentation pathways, a comparative look at a structurally similar analogue to highlight diagnostic ions, a comprehensive experimental protocol for acquiring high-quality data, and a curated list of references to ground the mechanistic interpretations in established scientific literature.
The Predicted Fragmentation Cascade of Boc-Protected Bromophenyl Cyclopropylamine
Under positive-mode electrospray ionization, tert-butyl (1-(4-bromophenyl)cyclopropyl)carbamate is expected to readily form the protonated molecular ion [M+H]⁺. The subsequent fragmentation via collision-induced dissociation (CID) is anticipated to be dominated by the lability of the Boc (tert-butoxycarbonyl) protecting group, followed by characteristic cleavages related to the bromophenyl and cyclopropyl moieties.
The key fragmentation pathways are visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation pathway of protonated Boc-protected bromophenyl cyclopropylamine.
The primary fragmentation events are anticipated to be:
-
Loss of Isobutylene (C₄H₈): A characteristic fragmentation of Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da) and the formation of a carbamic acid intermediate. This would result in a prominent fragment ion at m/z 256/258, maintaining the characteristic bromine isotopic pattern.
-
Loss of the Entire Boc Group: Cleavage of the N-C(O) bond can lead to the loss of the entire Boc group as a radical, or more likely, the loss of isobutylene and carbon dioxide in a concerted or sequential manner, resulting in the deprotected amine. A direct cleavage yielding the deprotected amine cation at m/z 212/214 is also highly probable.
-
Formation of the tert-Butyl Cation: The formation of the stable tert-butyl cation at m/z 57 is a very common and often abundant fragment in the mass spectra of Boc-protected compounds.
Secondary fragmentation of these primary ions will likely yield further structural information:
-
Decarboxylation: The carbamic acid intermediate formed after the loss of isobutylene is unstable and is expected to readily lose carbon dioxide (44 Da) to yield the protonated 1-(4-bromophenyl)cyclopropylamine at m/z 212/214.
-
Cyclopropyl Ring Fragmentation: The deprotected amine at m/z 212/214 can undergo further fragmentation. Cleavage of the bond between the cyclopropyl ring and the phenyl ring could lead to the formation of the bromophenyl cation at m/z 155/157.
-
Loss of HBr: The fragment at m/z 212/214 could also undergo the loss of hydrogen bromide, leading to a fragment at m/z 129.
Comparative Fragmentation Analysis
To highlight the diagnostic utility of this fragmentation pattern, a comparison with a plausible structural isomer, tert-butyl (2-(4-bromophenyl)cyclopropyl)carbamate, is instructive. While the initial losses from the Boc group would be similar, the subsequent fragmentation of the deprotected amine would likely differ due to the different substitution pattern on the cyclopropyl ring, leading to different relative abundances of the resulting fragment ions.
A more practical comparison is with the non-brominated analogue, tert-butyl (1-phenylcyclopropyl)carbamate. The absence of the characteristic bromine isotopic pattern in the non-brominated analogue provides a clear point of differentiation.
| Fragment Ion Description | Predicted m/z for Boc-protected bromophenyl cyclopropylamine | Predicted m/z for Boc-protected phenyl cyclopropylamine | Diagnostic Value |
| [M+H]⁺ | 312/314 | 234 | Presence of bromine (isotopic pattern) |
| [M+H - C₄H₈]⁺ | 256/258 | 178 | Confirms Boc group and presence of bromine |
| [M+H - C₅H₉O₂]⁺ | 212/214 | 134 | Deprotected amine, shows bromine presence |
| [C₄H₉]⁺ | 57 | 57 | Confirms Boc group |
| [C₆H₄Br]⁺ | 155/157 | - | Indicates bromophenyl moiety |
| [C₆H₅]⁺ | - | 77 | Indicates phenyl moiety |
This comparative data underscores how specific fragment ions and their isotopic patterns can be used to confirm the identity and structure of the target molecule and differentiate it from related compounds.
Experimental Protocol for ESI-MS/MS Analysis
The following protocol outlines a general procedure for the analysis of Boc-protected bromophenyl cyclopropylamine using a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an electrospray ionization source.
1. Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
2. Liquid Chromatography Parameters (Optional, for sample introduction):
-
Column: A standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A rapid gradient from 5-95% B over a few minutes is typically sufficient for introducing a clean sample.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (Optimize for maximal [M+H]⁺ intensity).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas (N₂): 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450 °C.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS Fragmentation:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ions (m/z 312 and 314).
-
Collision Gas: Argon.
-
Collision Energy: Ramp from 10-40 eV to observe the full range of fragment ions. Start with a lower collision energy (e.g., 15 eV) to observe the initial, gentle fragmentation and a higher energy (e.g., 35 eV) to induce more extensive fragmentation.
-
Caption: Experimental workflow for ESI-MS/MS analysis.
Rationale for Parameter Selection:
-
Positive ESI Mode: The presence of a basic nitrogen atom in the amine makes it readily protonated in the positive ion mode.
-
Formic Acid: The addition of a small amount of acid to the mobile phase aids in the protonation of the analyte, enhancing the signal of the [M+H]⁺ ion.
-
Collision Energy Ramp: Using a range of collision energies is crucial. Low energies will favor the formation of fragments from the most labile bonds (like the Boc group), while higher energies will induce fragmentation of more stable parts of the molecule, providing a more complete structural picture.
Trustworthiness Through Self-Validation
The protocol described above is designed to be self-validating. The observation of the characteristic bromine isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units) for the molecular ion and all bromine-containing fragments serves as an internal confirmation of the elemental composition. Furthermore, the predictable losses from the Boc-protecting group (56 Da and 101 Da) and the presence of the tert-butyl cation (m/z 57) provide strong evidence for this specific structural moiety. By correlating the observed fragments with these expected patterns, a high degree of confidence in the structural assignment can be achieved.
Conclusion
The mass spectrometric fragmentation of Boc-protected bromophenyl cyclopropylamine is predicted to be a rich source of structural information. By understanding the characteristic fragmentation pathways of the Boc group, the bromophenyl ring, and the cyclopropylamine core, researchers can confidently identify this molecule and distinguish it from related structures. The provided experimental protocol offers a robust starting point for acquiring high-quality data, and the comparative analysis highlights the diagnostic power of the fragmentation pattern. This guide serves as a valuable resource for scientists engaged in the synthesis, analysis, and development of novel small molecules.
References
-
Mass Spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Available at: [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]
-
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available at: [Link]
-
Collision-induced dissociation. Wikipedia. Available at: [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. Available at: [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. Available at: [Link]
-
Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. Available at: [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. University of Liverpool. Available at: [Link]
-
Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]
Validation of purity using LC-MS for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
An In-Depth Guide to the Validation of Purity for tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate: A Comparative Analysis Centered on LC-MS
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a molecule like tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, a key building block in the synthesis of more complex therapeutic agents, rigorous purity assessment is paramount. Impurities, which can arise from the synthetic route, degradation, or storage, may possess undesirable toxicological properties or affect the stability and performance of the final drug product.[1] This guide provides a comprehensive validation framework for this compound, championing Liquid Chromatography-Mass Spectrometry (LC-MS) as the gold standard while objectively comparing it against other analytical mainstays.
The Analytical Imperative: Why LC-MS Dominates for Purity Profiling
The challenge in analyzing pharmaceutical impurities lies in their diversity and often low concentration. An ideal analytical method must not only separate the main compound from these minor components but also provide information for their identification. LC-MS has emerged as the premier technique for this task due to its powerful combination of high-resolution separation and highly sensitive, specific detection.[1][2]
Liquid chromatography (LC) excels at separating components of a mixture based on their physicochemical properties (e.g., polarity, size, charge). When coupled with mass spectrometry (MS), which measures the mass-to-charge ratio (m/z) of ionized molecules, the system provides two orthogonal dimensions of data. This dual capability allows for the detection of impurities at extremely low concentrations and offers definitive molecular weight information, a critical first step in structural elucidation of unknown compounds.[1][3] Modern Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) systems further enhance this, offering superior resolution and speed for complex impurity profiling.
A Comparative Overview of Analytical Techniques
While LC-MS is a powerful tool, a comprehensive understanding requires comparison with other available analytical techniques. The choice of method is often guided by the specific requirements of the analysis, such as whether the goal is routine quantification of known impurities or the identification of novel ones.
| Parameter | LC-MS (Liquid Chromatography-Mass Spectrometry) | HPLC-UV (High-Performance Liquid Chromatography with UV Detection) | GC-MS (Gas Chromatography-Mass Spectrometry) | NMR (Nuclear Magnetic Resonance) |
| Principle | Separation by liquid chromatography, detection by mass. | Separation by liquid chromatography, detection by UV/Vis absorbance. | Separation by gas chromatography, detection by mass. | Measures magnetic properties of atomic nuclei for structural information. |
| Sensitivity | Very High (pg to fg levels). Ideal for trace impurity detection. | Moderate to High (ng to µg levels). | Very High (pg to fg levels). | Low. Generally requires µg to mg quantities. |
| Selectivity | Very High. Can distinguish compounds with identical retention times but different masses. | Moderate. Relies on chromatographic separation; co-eluting impurities can interfere. | Very High. Excellent separation for volatile compounds. | Very High. Provides detailed structural information. |
| Identification Capability | Excellent. Provides molecular weight and fragmentation data for structural elucidation.[2] | Poor. Provides no structural information beyond UV spectrum comparison with a standard. | Excellent. Provides fragmentation patterns for library matching. | Excellent. The gold standard for definitive structure confirmation. |
| Suitability for the Analyte | Excellent. Ideal for non-volatile, thermally labile compounds like the target molecule. | Good. Suitable for quantitative analysis if impurities have a UV chromophore. | Poor. The target molecule is non-volatile and likely to degrade at GC temperatures. | Good for structural confirmation of the bulk material and major impurities. |
| Typical Use Case | Comprehensive impurity profiling, identification of unknowns, trace-level quantification. | Routine quality control, quantification of known impurities, stability testing. | Analysis of volatile and semi-volatile compounds, residual solvents. | Structural elucidation, confirmation of API identity, quantification of major components. |
The LC-MS Validation Workflow: A Self-Validating System
A robust analytical method is one that is validated to be fit for its intended purpose. The validation process, guided by the International Council for Harmonisation (ICH) guidelines, ensures the method is reliable, reproducible, and accurate.[4][5][6][7]
Caption: Workflow for LC-MS purity validation.
Experimental Protocol: Validating an LC-MS Method for Purity
This protocol outlines the steps to validate a reversed-phase LC-MS method for the purity determination of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate in accordance with ICH Q2(R2) guidelines.[6]
Objective
To develop and validate a specific, linear, accurate, precise, and robust LC-MS method for the quantitative determination of process-related impurities and degradation products in tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate.
Materials and Instrumentation
-
Analyte: tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate reference standard and test sample.
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
| Column | C18, 100 x 2.1 mm, 1.8 µm | Provides excellent retention and separation for moderately non-polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte and impurities. |
| Gradient | 5% B to 95% B over 15 min | A broad gradient ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.4 mL/min | Optimal for a 2.1 mm ID column, balancing speed and resolution. |
| Column Temp. | 40 °C | Ensures reproducible retention times and improves peak shape. |
| Injection Vol. | 2 µL | Small volume minimizes potential for column overload. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The carbamate and aromatic amine functionalities are readily protonated. |
| Scan Range | 100 - 1000 m/z | Covers the expected mass of the parent compound and potential impurities/dimers. |
| Acquisition | Full Scan with Data-Dependent MS/MS | Allows for quantification (Full Scan) and structural information (MS/MS) in one run. |
Validation Parameters and Acceptance Criteria
The method must be validated for the following parameters as per ICH guidelines.[5][7]
-
Specificity: The method must unambiguously assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is demonstrated by analyzing stressed samples (acid, base, oxidative, thermal, photolytic degradation) to ensure separation of all degradation products from the main peak. The peak purity should be confirmed using the mass spectral data.
-
Linearity: A minimum of five concentrations are prepared, covering the range from the reporting limit to 120% of the expected impurity concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
-
Accuracy: Determined by spiking the sample with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). The mean recovery should be within 90.0% to 110.0%.
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 5.0%.
-
Intermediate Precision (Inter-assay): Analysis is performed by a different analyst on a different day or with different equipment. The RSD between the two sets of data should be ≤ 10.0%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of approximately 10:1.
-
Robustness: Small, deliberate variations are made to the method parameters (e.g., ±2°C in column temperature, ±0.2 in mobile phase pH, ±5% in organic composition). The system suitability parameters should remain within acceptance criteria, demonstrating the method's reliability during normal usage.
Conclusion
For ensuring the purity of crucial pharmaceutical intermediates like tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, LC-MS stands as the most comprehensive and powerful analytical tool. Its unparalleled sensitivity and specificity not only allow for the precise quantification of known impurities but also enable the identification of unknown species, which is critical for a thorough safety assessment.[1][2] While techniques like HPLC-UV remain valuable for routine quality control, they lack the definitive identification capabilities of mass spectrometry. By adhering to a rigorous validation protocol grounded in ICH guidelines, researchers and drug developers can establish a self-validating LC-MS method that guarantees the quality and consistency of their materials, thereby ensuring the safety and efficacy of the final pharmaceutical product.
References
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.Google Scholar.
- Analytical method valid
- ICH Guidelines for Analytical Method Valid
- Recent Advances in Characterization of Impurities - Use of Hyphen
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.European Medicines Agency.
- LC-MS and CE-MS Str
- Method Development for Drug Impurity Profiling: Part 1.
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Safety Operating Guide
Personal protective equipment for handling tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
A Researcher's Guide to Safely Handling tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate (CAS No. 360773-84-8). In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, including other tert-butyl carbamates and brominated aromatic compounds, to establish a robust framework for safe laboratory practices.[1][2] A thorough, site-specific risk assessment must be conducted by researchers before commencing any work.
Chemical Profile and Hazard Assessment
Tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate is a solid organic compound. Its structure suggests potential hazards that must be managed proactively:
-
Carbamate Moiety: Carbamates as a class can have varying levels of toxicity. While the tert-butyl (Boc) protecting group generally reduces the reactivity of the amine, it is prudent to handle all carbamates with care to avoid inhalation, ingestion, and skin contact.[1][3]
-
Brominated Aromatic Ring: Brominated aromatic compounds can be irritants and may pose long-term health risks. Organobromides can be persistent in the environment.[4]
-
Solid Form: As a solid, the primary exposure risks are inhalation of dust particles and skin contact during weighing and transfer operations.[3]
Based on analogous compounds, potential hazards include skin, eye, and respiratory irritation.[2] Harmful effects if swallowed are also a possibility.[2]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][5] | Protects against splashes and airborne dust that could cause serious eye irritation.[1][2][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use. For prolonged contact or immersion, heavier-duty gloves may be necessary. | Carbamates and halogenated compounds can potentially be absorbed through the skin. A robust glove barrier is the first line of defense.[1] |
| Body Protection | A flame-resistant laboratory coat is mandatory. For operations involving larger quantities or significant splash potential, a chemical-resistant apron should be worn over the lab coat.[1][3] | Prevents direct contact of the chemical with skin and personal clothing. Contaminated clothing should be removed immediately and decontaminated before reuse.[1][2] |
| Respiratory Protection | Not typically required when handling small quantities within a certified chemical fume hood.[1] If weighing or other procedures are likely to generate dust outside of a fume hood, a NIOSH-approved respirator with a P3 filter for particulates is required.[3] | Minimizes the risk of inhaling fine dust particles, which could cause respiratory irritation.[2][3] Engineering controls, such as fume hoods, are the preferred method of exposure control.[1] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This section details the procedural steps for safely managing tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate throughout its lifecycle in the laboratory.
-
Verification: Upon receipt, verify the container's integrity.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep it segregated from strong oxidizing agents.[7] The storage area should be clearly labeled.
-
Location: All weighing and transfer of the solid compound must be performed inside a certified chemical fume hood to control dust.
-
Technique: Use a spatula to handle the solid. Avoid creating dust by gently scooping and transferring the material.
-
Static Control: For larger quantities, ground the container and receiving equipment to prevent static discharge, which can cause dust to become airborne.[3]
-
Ventilation: All subsequent steps, including dissolving the compound in a solvent and running the reaction, must be performed in a chemical fume hood.
-
Solvent Addition: Add solvents slowly to the solid to prevent splashing.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
The following diagram illustrates the standard operational workflow for handling the compound.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are paramount to ensure safety and environmental compliance.
-
Halogenated Waste Stream: All waste containing tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, including reaction residues and solutions from workup and purification, must be disposed of in a designated "Halogenated Organic Waste" container. [8][9]Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact. [6][9]* Waste Container: Use a compatible, leak-proof container with a screw-top cap, provided by your institution's waste management program. [9]The container must be kept closed at all times except when actively adding waste. [6][8]* Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a full list of its chemical constituents, including their approximate percentages. [6]* Solid Waste: Contaminated disposable items such as gloves, weighing paper, and absorbent pads should be collected in a sealed bag and placed in a designated solid hazardous waste container.
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with tert-Butyl (2-(4-bromophenyl)cyclopropyl)carbamate, fostering a secure and productive research environment.
References
- Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
- Benchchem.
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- Washington State University. Halogenated Solvents.
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- Solvent Wastes in the Labor
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- PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!.
- Fisher Scientific. SAFETY DATA SHEET - Cyclopropyl bromide. Fisher Scientific.
- ACS GCI Pharmaceutical Roundtable.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- Google Patents. US4954648A - Method for the bromination of aromatic compound.
- ACS Publications. Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
- TCI Chemicals. SAFETY DATA SHEET - tert-Butyl N-(2-Hydroxypropyl)
- ResearchGate. Bromination of Aromatic Compounds using Bromine in Microreactor: a Continuous-flow Method for the Synthesis of 1-Bromo-2,4,5-Trifluorobenzene.
- Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
